molecular formula C18H27N3O4S B2739655 tert-butyl N-(3-{[2-(thiolan-3-yloxy)pyridin-4-yl]formamido}propyl)carbamate CAS No. 1903346-07-5

tert-butyl N-(3-{[2-(thiolan-3-yloxy)pyridin-4-yl]formamido}propyl)carbamate

Cat. No.: B2739655
CAS No.: 1903346-07-5
M. Wt: 381.49
InChI Key: WDEKOHTUSQRRSZ-UHFFFAOYSA-N
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Description

tert-butyl N-(3-{[2-(thiolan-3-yloxy)pyridin-4-yl]formamido}propyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydrothiophenyl group, an isonicotinamido group, and a tert-butyl carbamate moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)propyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tetrahydrothiophenyl intermediate: This step involves the preparation of the tetrahydrothiophenyl group through a series of reactions, such as thiol-ene coupling or other sulfur-based reactions.

    Attachment of the isonicotinamido group: The isonicotinamido group is introduced through a coupling reaction with the tetrahydrothiophenyl intermediate, often using reagents like isonicotinoyl chloride and a base.

    Introduction of the tert-butyl carbamate moiety: The final step involves the protection of the amine group with a tert-butyl carbamate group, typically using tert-butyl chloroformate and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(3-{[2-(thiolan-3-yloxy)pyridin-4-yl]formamido}propyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The tetrahydrothiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The isonicotinamido group can be reduced under specific conditions to form corresponding amines.

    Substitution: The tert-butyl carbamate group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the tert-butyl carbamate group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Deprotected amines or new functionalized derivatives.

Scientific Research Applications

tert-butyl N-(3-{[2-(thiolan-3-yloxy)pyridin-4-yl]formamido}propyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)propyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to elicit a biological response.

    Altering cellular processes: Affecting cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler compound with a similar protective group.

    Tetrahydrothiophenyl derivatives: Compounds with similar sulfur-containing groups.

    Isonicotinamido derivatives: Compounds with similar isonicotinamido groups.

Uniqueness

tert-butyl N-(3-{[2-(thiolan-3-yloxy)pyridin-4-yl]formamido}propyl)carbamate is unique due to the combination of its functional groups, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[3-[[2-(thiolan-3-yloxy)pyridine-4-carbonyl]amino]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-18(2,3)25-17(23)21-8-4-7-20-16(22)13-5-9-19-15(11-13)24-14-6-10-26-12-14/h5,9,11,14H,4,6-8,10,12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEKOHTUSQRRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC(=O)C1=CC(=NC=C1)OC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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